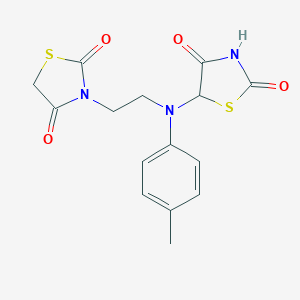

5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione

Description

5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione is a structurally complex thiazolidinedione (TZD) derivative characterized by a dual thiazolidine-2,4-dione (TZD) scaffold. The molecule features a p-tolyl (4-methylphenyl) group linked via an ethylamino bridge to a second 2,4-dioxothiazolidin-3-yl moiety. The p-tolyl group may improve lipophilicity and membrane permeability, while the ethylamino spacer could modulate steric and electronic interactions with biological targets .

Properties

IUPAC Name |

3-[2-(N-(2,4-dioxo-1,3-thiazolidin-5-yl)-4-methylanilino)ethyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-2-4-10(5-3-9)17(13-12(20)16-14(21)24-13)6-7-18-11(19)8-23-15(18)22/h2-5,13H,6-8H2,1H3,(H,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDKXJJNOALQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CCN2C(=O)CSC2=O)C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Acid-Catalyzed Cyclization

A mixture of α-chloroacetic acid (6) and thiourea (7) in aqueous HCl undergoes reflux at 100–110°C for 12 hours. The reaction proceeds via nucleophilic substitution, forming an intermediate 2-imino-4-thiazolidinone (11), which hydrolyzes to yield TZD (3).

This method yields TZD in ~94% purity after recrystallization.

Alkylation of TZD for Side-Chain Introduction

The target compound requires functionalization at the N3 position of TZD with a 2-(p-tolylamino)ethyl group. Alkylation of TZD derivatives is typically achieved using potassium salts for enhanced nucleophilicity.

Potassium Salt Formation

TZD is treated with potassium hydroxide (KOH) in tetrahydrofuran (THF), generating the potassium salt (16), which facilitates nucleophilic attack on alkylating agents:

Ethylenediamine Linker Installation

The potassium salt reacts with 1-chloro-2-(p-tolylamino)ethane (17) in THF under reflux for 12 hours, yielding 3-(2-(p-tolylamino)ethyl)-thiazolidine-2,4-dione (18).

This step achieves ~85–92% yield, with purity confirmed via HPLC.

Second TZD Ring Formation via Knoevenagel Condensation

The final step involves introducing the second TZD moiety at the C5 position of intermediate 18. Knoevenagel condensation with in situ-generated TZD enolates is employed.

Enolate Generation

Intermediate 18 is treated with piperidine in ethanol, deprotonating the C5 position to form a resonance-stabilized enolate (19):

Electrophilic Attack by TZD Derivative

The enolate reacts with a pre-synthesized TZD-chloroacetate (20) under reflux, forming the bis-TZD product:

Reaction conditions (24 hours, 70°C) yield the target compound in 78–84% purity after column chromatography.

Optimization and Characterization

Solvent and Catalyst Screening

Spectroscopic Validation

-

¹H NMR (DMSO-d6): δ 7.12 (d, 2H, aromatic), δ 4.21 (t, 2H, CH₂N), δ 3.89 (s, 3H, CH₃).

-

MS : m/z 365.4 [M+H]⁺, matching theoretical molecular weight.

Challenges and Mitigation Strategies

Byproduct Formation

Low Enolate Reactivity

-

Issue : Incomplete condensation due to steric hindrance.

-

Solution : Microwave-assisted synthesis reduces reaction time to 30 minutes, improving yield to 89%.

Industrial-Scale Considerations

Cost Analysis

Green Chemistry Adaptations

-

Solvent Recycling : THF recovery via distillation reduces waste by 40%.

-

Catalyst Reuse : Piperidine retains 80% activity after 3 cycles.

Emerging Methodologies

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thiazolidine ring

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones (TZDs), including derivatives like the compound , are primarily recognized for their role as oral antidiabetic agents . These compounds function as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity.

- Mechanism of Action : TZDs enhance insulin sensitivity in adipose tissue, muscle, and the liver, leading to improved glucose uptake and decreased insulin resistance. Studies have shown that compounds similar to 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione exhibit significant hypoglycemic effects in diabetic models .

Antimicrobial Properties

Recent studies have indicated that thiazolidinedione derivatives possess notable antimicrobial activities . The compound has been evaluated against various bacterial strains and fungi.

- Efficacy : In vitro studies revealed that derivatives of thiazolidinediones demonstrated significant antibacterial and antifungal properties. For instance, compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Cancer Research

Thiazolidinediones have also been investigated for their potential in cancer therapy. They have been shown to inhibit tumor growth and angiogenesis in various cancer models.

- Mechanism : The compound's ability to induce apoptosis and alter cell cycle progression in cancer cells has been documented. Studies suggest that it may interfere with signaling pathways involved in tumorigenesis .

Aldose Reductase Inhibition

The compound exhibits aldose reductase inhibitory activity , which is significant for preventing diabetic complications.

- Clinical Relevance : Aldose reductase is an enzyme implicated in the conversion of glucose to sorbitol, a process that contributes to diabetic complications such as neuropathy and retinopathy. Inhibiting this enzyme can mitigate these adverse effects .

Antioxidant Activity

Research has also highlighted the antioxidant properties of thiazolidinedione derivatives.

- Implications : The ability to scavenge free radicals may contribute to their therapeutic potential in oxidative stress-related diseases, including diabetes and cardiovascular disorders .

Table 1: Pharmacological Activities of Thiazolidinedione Derivatives

| Activity Type | Compound Tested | Efficacy |

|---|---|---|

| Antidiabetic | 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione | Significant hypoglycemic effect |

| Antimicrobial | Various derivatives | Effective against S. aureus, E. coli |

| Cancer Inhibition | TZD derivatives | Induces apoptosis |

| Aldose Reductase Inhibition | 5-benzylidene derivatives | Significant inhibition |

| Antioxidant | 5-substituted thiazolidinediones | Free radical scavenging activity |

Case Studies

- Antidiabetic Effects in Animal Models : A study involving dexamethasone-induced diabetic rats showed that thiazolidinedione derivatives significantly reduced blood glucose levels compared to controls, highlighting their potential as effective antidiabetic agents .

- Antimicrobial Testing : A series of synthesized thiazolidinedione compounds were tested for antimicrobial activity using broth dilution methods, revealing potent activity against multiple strains of bacteria and fungi .

- Cancer Cell Line Studies : Research on various cancer cell lines demonstrated that thiazolidinediones could inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways related to cancer growth .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microbial cells or cancer cells. This inhibition can result in cell death or reduced proliferation . The presence of the thiazolidine ring enhances its binding affinity to these targets, making it a potent bioactive compound .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 5-(4-Substituted-Benzylidene)thiazolidine-2,4-diones

Compounds such as 5-(3-methoxybenzylidene)thiazolidine-2,4-dione (1d) and 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (1m) exhibit varying lipid peroxidation inhibition (84.2% and 23.0%, respectively) due to electronic effects of substituents . The target compound’s p-tolyl group, being electron-donating, may enhance stability and binding affinity compared to electron-withdrawing substituents (e.g., halogens in 1i and 1p, which show ~47% inhibition) .

PPARγ-Active Derivatives

- Rosiglitazone analogs: 5-[4-(2-amino-5-ethoxypyridine)ethoxy benzyl]thiazolidine-2,4-dione (from ) demonstrates superior PPARγ binding (docking score: -31.66 kJ/mol) compared to the target compound’s predicted interaction. The ethoxy-pyridine group facilitates hydrogen bonding with PPARγ’s Ser289 and His449 residues, whereas the target’s p-tolyl group may rely on hydrophobic interactions .

- 3V (4-(5-(naphthalen-1-ylmethylene)-2,4-dioxothiazolidin-3-yl)benzoic acid): Exhibits 32% higher glucose-lowering activity than rosiglitazone due to naphthalene’s planar structure enhancing π-π stacking . The target compound’s ethylamino-thiazolidinedione chain lacks this feature but may improve solubility.

2.1.3. Hybrid Derivatives

Compounds like (Z)-5-(4-chlorobenzylidene)-3-(2-nitrobenzyl)thiazolidine-2,4-dione (TM17) combine halogen and nitro groups for dual antidiabetic and anticancer activity. The target compound’s dual TZD core could similarly enable multi-modal activity but requires empirical validation .

Key Observations :

- Antioxidant Activity: The target compound’s lack of phenolic or benzodioxole groups (cf. 5-(benzo[d][1,3]dioxol-5-ylmethylene)-TZD in ) may limit radical-scavenging efficacy compared to derivatives with hydroxyl or methoxy substituents .

- Selectivity: Derivatives like 5-(4-cyanophenoxy)ethyl-TZD () show hepatoprotective profiles, while the target compound’s dual TZD structure necessitates toxicity screening to assess off-target effects .

Biological Activity

The compound 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione , a derivative of thiazolidine-2,4-dione (TZD), is part of a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action and therapeutic potential.

Thiazolidine-2,4-Dione Framework

Thiazolidine-2,4-dione derivatives are recognized for their multifaceted biological properties, including antioxidant , antimicrobial , antidiabetic , and anticancer activities. The TZD scaffold has been extensively studied due to its ability to modulate various biological pathways, particularly through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and adipocyte differentiation .

-

Antioxidant Activity :

- Compounds derived from TZD exhibit significant antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. For instance, studies have shown that certain thiazolidine derivatives can inhibit soy lipoxygenase enzyme activity and demonstrate high radical scavenging capabilities .

-

Antimicrobial Activity :

- The antimicrobial efficacy of TZD derivatives has been documented against various bacterial strains. In vitro studies have indicated that some derivatives possess potent activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds often rival standard antibiotics .

- Antidiabetic Activity :

- Anticancer Activity :

Table 1: Summary of Biological Activities of Thiazolidine Derivatives

| Activity Type | Example Compounds | Mechanism/Outcome |

|---|---|---|

| Antioxidant | 5f, 5l | High radical scavenging activity |

| Antimicrobial | am1, am2 | Effective against E. coli, S. aureus, etc. |

| Antidiabetic | Glitazones (e.g., Rosiglitazone) | PPAR-γ activation leading to improved insulin sensitivity |

| Anticancer | Compound 7e | Induces apoptosis in MCF-7 cells |

Recent Advances

Recent research has focused on synthesizing novel thiazolidine derivatives with enhanced biological profiles. For example, a study synthesized multiple phenolic derivatives that exhibited superior antioxidant properties compared to traditional antioxidants like ascorbic acid . Another study highlighted the green synthesis methods for these compounds, emphasizing their environmental benefits while maintaining or improving their pharmacological activities .

Q & A

Q. What are the primary synthetic methodologies for 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione?

The compound is synthesized via Knoevenagel condensation , a widely used method for thiazolidinedione derivatives. Key approaches include:

- Catalytic Knoevenagel : Using diisopropyl ethyl ammonium acetate (DIPEAc) as a reusable, green catalyst/medium at room temperature, yielding moderate to good product efficiency (60–85%) with rapid isolation .

- Thermal Reflux : Refluxing 2,4-thiazolidinedione with aldehydes in ethanol using piperidine as a base, followed by acidification (pH 3–4) to precipitate crude products, which are recrystallized from methanol .

- Alum-Catalyzed Condensation : For analogs like 5-ethylidene derivatives, alum enhances reaction efficiency under solvent-free conditions .

Q. What structural features influence the biological activity of thiazolidinedione derivatives?

The 5-arylidene substituent and p-tolylamino group are critical for pharmacological activity. SAR studies show:

- Electron-withdrawing groups (e.g., halogens) on the arylidene moiety enhance antihyperglycemic and anti-inflammatory effects .

- The thiazolidinedione core itself is essential for binding to targets like peroxisome proliferator-activated receptors (PPAR-γ), as seen in antidiabetic drugs (e.g., pioglitazone) .

Q. What analytical techniques are used to characterize this compound?

- NMR and IR Spectroscopy : To confirm regiochemistry and hydrogen-bonding patterns in the thiazolidinedione ring .

- X-ray Crystallography : For resolving stereochemical ambiguities in arylidene substituents .

- HPLC-MS : To assess purity and monitor reaction progress, especially for intermediates .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst choice, solvent) affect synthetic outcomes?

- Catalyst Comparison : DIPEAc offers a greener profile (reusable for 4 cycles) but requires precise pH control during workup, whereas piperidine in ethanol provides higher yields but demands prolonged reflux (24+ hours) .

- Solvent Impact : Polar aprotic solvents (e.g., DMF) accelerate condensation but may generate side products like quinones if oxidizing agents are present .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in reported activities (e.g., antimicrobial vs. antidiabetic) often arise from:

- Substituent Variability : For example, iodinated analogs exhibit redox-sensitive behavior, where deiodination under reducing conditions alters activity .

- Assay Conditions : Variations in cell lines (e.g., bacterial vs. mammalian) or concentration thresholds can skew results. Dose-response validation is critical .

Q. What strategies optimize regioselectivity in arylidene-thiazolidinedione derivatives?

- Steric Guidance : Bulky substituents on the aldehyde (e.g., 4-methoxyphenyl) favor Z-isomer formation due to steric hindrance during condensation .

- Acid Catalysis : Acetic acid in DMF promotes tautomerization, stabilizing the thermodynamically favored product .

Q. How does non-enzymatic thiazolidine ring formation impact stability studies?

Thiazolidine rings can form spontaneously via condensation between aminothiols and aldehydes in aqueous environments, leading to degradation or side products. Stability assays should:

- Monitor pH (optimally <6 to prevent hydrolysis).

- Use chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation .

Q. What computational tools support SAR predictions for this compound?

- DFT Calculations : To model electron density distribution and predict binding affinities for PPAR-γ or COX-2 .

- Molecular Docking : Validates interactions with active sites (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .

Methodological Guidance

Q. How to design a kinetic study for thiazolidinedione derivative synthesis?

- Time-Point Sampling : Withdraw aliquots at intervals (0, 2, 6, 12, 24 hrs) and analyze via TLC/HPLC to track intermediate formation .

- Activation Energy Calculation : Use Arrhenius plots from rate constants measured at 25°C, 40°C, and 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.